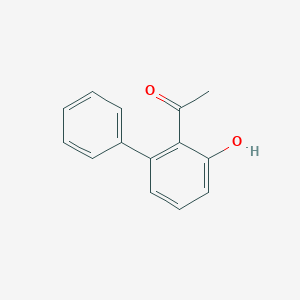![molecular formula C16H23NO2S B2794953 N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide CAS No. 2415585-21-4](/img/structure/B2794953.png)
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide, also known as MTMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTMB is a thianaphthene derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide works by inhibiting the activity of various enzymes and proteins in the body, including phosphoinositide 3-kinase (PI3K) and Akt. These enzymes and proteins are involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting their activity, this compound induces apoptosis in cancer cells and reduces inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the reduction of inflammation in the body. It has also been shown to have potential as an antioxidant, as it scavenges free radicals and reduces oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide has several advantages for lab experiments, including its high purity and stability. However, one limitation is that it may be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide, including its potential as an anticancer agent, anti-inflammatory agent, and antioxidant. Further research is needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other drugs for the treatment of various diseases. Additionally, research is needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide can be synthesized through various methods, including the reaction of 4-methoxythianaphthene with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have potential as an anticancer agent, as it inhibits the proliferation of cancer cells by inducing apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-12-8-13(2)10-14(9-12)15(18)17-11-16(19-3)4-6-20-7-5-16/h8-10H,4-7,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUJAVDZYNAYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCSCC2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)
![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794873.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide](/img/structure/B2794888.png)
![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)
